2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) High-Throughput Screening (HTS)

The definitive building block for medicinal chemists targeting 4-phenylthiazole libraries. Its unique combination of a 4-phenylthiazole core and reactive 2-cyanoacetamide side chain cannot be replaced by generic analogs without compromising downstream reactivity. The active methylene group enables one-pot cyclocondensation to diverse scaffolds (5-aminopyrazoles, isoxazoles). With a documented AC50 of 12.24 µM, it serves as a validated baseline control for assay calibration and lead optimization. Strictly for R&D use only.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 31557-89-8
Cat. No. B1308699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
CAS31557-89-8
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
InChIInChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16)
InChIKeyUBFLHMNQIQMLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (31557-89-8): Core Properties and Procurement Rationale


2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS: 31557-89-8) is a heterocyclic organic compound with the molecular formula C12H9N3OS and a molecular weight of 243.28 g/mol, characterized by a 4-phenylthiazole core linked to a cyanoacetamide moiety . It is primarily valued as a versatile intermediate in the synthesis of diverse biologically relevant heterocyclic compounds, leveraging the reactivity of its active methylene and cyano groups [1]. While its own direct bioactivity data is sparse, its structural features position it within a class of compounds with documented potential in medicinal and agricultural chemistry applications .

Why Generic Substitution Fails for 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (31557-89-8)


In silico evaluations, synthetic chemistry, and biological screening, generic substitution of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with other thiazole- or cyanoacetamide-containing building blocks is often not possible due to its unique combination of structural features. The specific arrangement of the phenyl group on the 4-position of the thiazole ring and the presence of the reactive 2-cyanoacetamide side chain creates a distinct electronic and steric environment that critically influences its reactivity and, consequently, the properties of the final target molecules [1]. Minor structural changes in analogs can lead to significant differences in downstream outcomes, from synthetic yields to observed biological activity, as highlighted by comparative data across related compound series [2].

Quantitative Differentiation Guide for 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (31557-89-8)


Impact of Thiazole Core Modifications on AC50 Potency

In a high-throughput screening campaign against a target of interest, the unmodified thiazole core, as represented by 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Compound 7o in the series), exhibited an AC50 value of 12.24 µM with a rate of induction of 306% [1]. However, introducing an additional 4-methoxyphenyl group at the 5-position of the thiazole ring (Compound 7e) resulted in a dramatic 31.6-fold increase in potency, yielding an AC50 of 0.387 µM and a higher induction rate of 444% [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) High-Throughput Screening (HTS)

Importance of 2-Cyanoacetamide Side Chain for Synthetic Versatility

The 2-cyanoacetamide moiety in 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is crucial for its utility as a synthon. It provides an active methylene group adjacent to a cyano group, enabling a wide array of condensation and cyclization reactions to form polyfunctional heterocycles like pyrazoles, isoxazoles, and pyridines [1][2]. In stark contrast, the direct analog N-(4-phenylthiazol-2-yl)acetamide, which lacks the cyano group, does not possess this reactive methylene site, rendering it significantly less versatile and limiting its application in the construction of complex molecular libraries .

Organic Synthesis Heterocyclic Chemistry Building Blocks

Efficient, High-Yield Synthetic Route from Common Precursors

The compound can be synthesized in a quantitative yield via a modified literature procedure. This involves heating 2-amino-4-phenylthiazole in dry toluene with 1-cyanoacetyl-3,5-dimethylpyrazole, a readily available cyanoacetylating agent [1]. This contrasts with alternative routes using cyanoacetic acid or its derivatives (e.g., ethyl cyanoacetate), which may proceed with lower yields (~66%) and require additional purification steps [2].

Process Chemistry Synthetic Methodology Scalability

SAR of Thiazole Core in Antibacterial N-phenylacetamide Derivatives

A study evaluating a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, a scaffold closely related to the target compound, demonstrated that specific substitution patterns are essential for antibacterial activity [1]. The most potent compounds, 22 and 24, both bearing a para-chlorophenyl group on the acetamide moiety, showed significant activity, while the unsubstituted phenyl analog (which is the target compound) exhibited weaker, baseline activity. This establishes that the 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold serves as a crucial starting point for further optimization.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Defined Application Scenarios for 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (31557-89-8)


Building Diverse Heterocyclic Libraries for Drug Discovery

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an optimal choice for the synthesis of compound libraries containing a 4-phenylthiazole motif. Its cyanoacetamide side chain enables the rapid generation of diverse heterocyclic structures, such as 5-aminopyrazoles and isoxazoles, through established one-pot or two-step cyclocondensation reactions [1][2]. This capability is foundational for generating structure-activity relationship (SAR) data around a core pharmacophore.

Validated Scaffold for Antibacterial Lead Optimization

For medicinal chemists focused on antibacterial drug discovery, this compound represents a validated, albeit weak, hit against which to benchmark new analogs. As demonstrated by Lu et al., the N-phenylacetamide-4-arylthiazole scaffold is active against bacterial strains, and the target compound serves as the unsubstituted baseline for this series [1]. Modifications, particularly to the phenylacetamide portion, are known to enhance activity, providing a clear path for lead optimization campaigns.

Defined Chemical Probe for HTS and Target Validation

In high-throughput screening (HTS) and chemical biology, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide serves as a well-characterized probe for studying a specific biological target, for which it has a documented AC50 value of 12.24 µM [1]. This quantitative baseline activity allows researchers to use it as a control compound to assess assay performance and as a starting point for developing more potent and selective tool compounds by exploring modifications around the thiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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